molecular formula C8H6BrF2NO2 B6257179 methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate CAS No. 1806780-04-0

methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

Cat. No.: B6257179
CAS No.: 1806780-04-0
M. Wt: 266.04 g/mol
InChI Key: GCOQRWMANCXWMC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 2-(difluoromethyl)pyridine followed by esterification. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the reaction of the resulting brominated pyridine with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate is unique due to the presence of both a difluoromethyl group and a carboxylate ester group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

1806780-04-0

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-2-4(9)3-12-6(5)7(10)11/h2-3,7H,1H3

InChI Key

GCOQRWMANCXWMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C(F)F

Purity

95

Origin of Product

United States

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